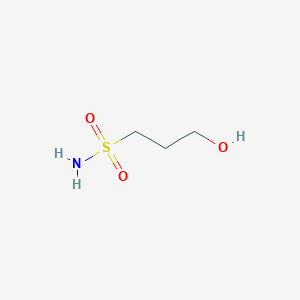

3-羟基丙烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

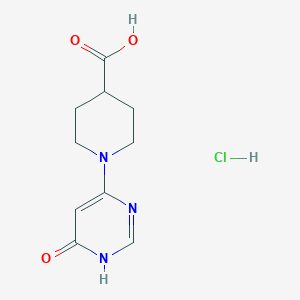

3-Hydroxypropane-1-sulfonamide is a chemical compound with the CAS Number: 132115-62-9 . It has a molecular weight of 139.18 and its IUPAC name is 3-hydroxy-1-propanesulfonamide .

Molecular Structure Analysis

The InChI code for 3-Hydroxypropane-1-sulfonamide is 1S/C3H9NO3S/c4-8(6,7)3-1-2-5/h5H,1-3H2,(H2,4,6,7) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

3-Hydroxypropane-1-sulfonamide is a powder at room temperature . It has a melting point of 51-55 degrees Celsius .

科学研究应用

Medicinal Chemistry and Drug Development

3-Hydroxypropane-1-sulfonamide serves as a valuable scaffold for designing novel drugs. Researchers have explored its potential as a precursor for sulfoximine and sulfonimidamide drug candidates. These derivatives exhibit diverse biological activities, making them promising candidates for therapeutic interventions .

Chiral Templates in Asymmetric Synthesis

The stereogenic sulfur center in sulfonimidates allows them to act as chiral templates. Chemists utilize this property in asymmetric syntheses, enabling the creation of enantiomerically pure compounds. By modifying the substituents (O–R₁, S–C, and nitrogen R₃), researchers can achieve up to three points of diversity, enhancing their synthetic versatility .

Polymer Synthesis

Although sulfonimidates are sensitive to elevated temperatures, this property has been ingeniously exploited in polymer synthesis. Decomposition of sulfonimidates at higher temperatures provides a unique route to access poly(oxothiazene) polymers and thionylphosphazene monomers and polymers. These materials find applications in various fields, including materials science and engineering .

Alkyl Transfer Reagents

Sulfonimidates are labile under acidic conditions, making them useful alkyl transfer reagents. They can transfer alkyl groups to acids, alcohols, and phenols. Researchers have harnessed this reactivity for specific transformations in organic synthesis .

Adsorption Studies

In environmental science, researchers have investigated the adsorption behavior of sulfonamides (including 3-hydroxypropane-1-sulfonamide) on various materials. Understanding their interactions with surfaces is crucial for water purification, drug removal, and environmental remediation .

Cyclic Sulfonimidates in Catalysis

Cyclic sulfonimidates, formed by linking R₁ and R₃ through a short carbon chain, have been explored in catalytic processes. Their unique structure and reactivity make them intriguing candidates for asymmetric catalysis and other transformations .

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用机制

Target of Action

3-Hydroxypropane-1-sulfonamide is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are crucial in various biochemical processes, making them primary targets of sulfonamides.

Mode of Action

Sulfonamides, including 3-Hydroxypropane-1-sulfonamide, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. By inhibiting this reaction, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by 3-Hydroxypropane-1-sulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts the production of folic acid, a vital component for bacterial DNA synthesis and cell division . This disruption leads to the inhibition of bacterial growth.

Pharmacokinetics

Sulfonamides generally have good oral bioavailability, are distributed widely in the body, are metabolized in the liver, and are excreted in the urine .

Result of Action

The primary result of the action of 3-Hydroxypropane-1-sulfonamide is the inhibition of bacterial growth. By disrupting folic acid synthesis, the compound prevents bacterial DNA synthesis and cell division, leading to a bacteriostatic effect .

属性

IUPAC Name |

3-hydroxypropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO3S/c4-8(6,7)3-1-2-5/h5H,1-3H2,(H2,4,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQKQHPGIPKOEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxypropane-1-sulfonamide | |

CAS RN |

132115-62-9 |

Source

|

| Record name | 3-hydroxypropane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2426028.png)

![(E)-methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2426030.png)

![1-[4-Methoxy-3-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2426033.png)

![N-{[2-(2-propoxyphenoxy)pyridin-3-yl]methyl}but-2-ynamide](/img/structure/B2426036.png)

![N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426038.png)

![N-(diethoxymethyl)-3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine](/img/structure/B2426040.png)